molecular formula C16H16BrNO4S B2537760 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1448132-87-3

2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2537760
CAS No.: 1448132-87-3
M. Wt: 398.27
InChI Key: JBMMDGZNXYVSLQ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties

Preparation Methods

The synthesis of 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dihydrobenzofuran moiety. The synthetic route may include:

    Formation of the dihydrobenzofuran ring: This can be achieved through cyclization reactions involving phenolic compounds.

    Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonamide formation: The final step involves the reaction of the brominated dihydrobenzofuran with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and reduction: The hydroxyl group in the compound can be oxidized to a ketone or reduced to an alkane, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.

Common reagents used in these reactions include N-bromosuccinimide for bromination, triethylamine for base-catalyzed reactions, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s sulfonamide group may exhibit antibacterial properties, making it a candidate for studying new antimicrobial agents.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide would depend on its specific application. In the context of its potential antibacterial activity, the sulfonamide group could inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition would prevent the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide include other sulfonamides such as sulfamethoxazole and sulfadiazine . These compounds also contain the sulfonamide functional group and exhibit antibacterial properties. the presence of the dihydrobenzofuran moiety and the bromine atom in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

2-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c17-13-3-1-2-4-16(13)23(20,21)18-10-14(19)11-5-6-15-12(9-11)7-8-22-15/h1-6,9,14,18-19H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMMDGZNXYVSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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